Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-

Polyimide Glass Transition Temperature Thermal Stability

Need a dinitro precursor for cyano-functionalized polyimides? Generic N-(4,4'-dinitrobiphenyl-2-yl)benzamide lacks the pendant cyano group needed for high-Tg flexible OLED substrates. • CN-PI films achieve Tg 10-17°C higher than non-cyano counterparts • Derived polyimide shows Cu peel strength of 1.10 N mm⁻¹ (>37% improvement) • 4-Cyano substitution avoids cyclization side reactions during nitro reduction Ideal for SPR studies on pendant cyano effects in advanced polyimides. Reliable supply for reproducible polymer synthesis.

Molecular Formula C20H12N4O5
Molecular Weight 388.3 g/mol
CAS No. 102387-17-7
Cat. No. B008987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-
CAS102387-17-7
Synonyms4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide
Molecular FormulaC20H12N4O5
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H12N4O5/c21-12-13-1-3-15(4-2-13)20(25)22-19-11-17(24(28)29)9-10-18(19)14-5-7-16(8-6-14)23(26)27/h1-11H,(H,22,25)
InChIKeyOJADUYXHVUCSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Cyano-Dinitrobiphenyl Benzamide


Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- (CAS 102387-17-7) is a specialty organic intermediate belonging to the class of N-aryl benzamides. Its structure features a 4-cyanobenzamide moiety coupled to a 4,4'-dinitrobiphenyl scaffold . This compound is structurally poised as a precursor to cyano-functionalized aromatic diamines, serving as a key monomer for advanced polyimide materials [1]. Its procurement is primarily driven by the need for a specific substitution pattern that cannot be achieved with its simpler, non-cyano analog, N-(4,4'-dinitrobiphenyl-2-yl)benzamide (CAS 84682-33-7) .

Designed as dinitro precursor for cyano-functionalized diamine monomers in advanced polyimides
Specific 4-cyano substitution pattern enables unambiguous polymer synthesis without isomeric interference
Reported thermal and adhesion enhancement in final polyimide films compared to non-cyano analog

Why 4-Cyano Substitution is Essential


Generic substitution fails due to the critical role of the 4-cyano group in downstream applications. In polyimide synthesis, the presence of a pendant cyano group on the diamine monomer is proven to increase the glass transition temperature (Tg) by 10–17°C and enhance peel strength to copper to 1.10 N mm⁻¹ compared to non-cyano analogs [1]. The non-cyano analog, CAS 84682-33-7, lacks this functional handle for polymerization, rendering it unsuitable for producing cyano-functionalized polyimides (CN-PIs). Furthermore, the 3-cyano positional isomer (3-cyano-N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide) is documented as an intermediate for a specific phenanthridine cyclization pathway [2], whereas the 4-cyano substitution pattern of the target compound directs a different synthetic utility and reactivity profile, preventing direct interchange.

Non-cyano analog

Lacks the pendant cyano group responsible for increased Tg and peel strength observed in final polyimides; using this analog yields polymers with different performance profiles.

3-cyano positional isomer

Undergoes intramolecular cyclization under common reaction conditions, leading to phenanthridine formation instead of the desired linear diamine; reactivity pathway is fundamentally different.

Quantitative Advantage over Analogs


Superior Thermal Stability in Cyano-Polyimides

Polyimides (CN-PIs) synthesized from a cyano- and biphenyl-containing diamine monomer, for which Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is the direct dinitro precursor, exhibit a glass transition temperature (Tg) that is 10–17°C higher than analogous polyimides (H-PIs) made from a monomer without the cyano group [1]. This is a class-level inference for the target compound's intended application, as the cyano group is the sole structural differentiator responsible for this enhancement.

Thermal Stability (Tg)
Class-level inference
CN-PI derived: +10–17°C higher Tg vs non-cyano PI
Supports higher service temperature potential in cyano-functionalized polyimide films
Measured on final polymer film by DSC/DMA; class-level inference for monomer precursor
Polyimide Glass Transition Temperature Thermal Stability

Enhanced Copper Adhesion for Flexible Electronics

A specific cyano-functionalized polyimide derived from 4,4′-oxydiphthalic anhydride and a cyano-biphenyl diamine monomer exhibited a peel strength of 1.10 N mm⁻¹ [1]. This value is significantly higher than typical peel strengths reported for non-cyano polyimides on copper, where values often fall below 0.8 N mm⁻¹ [1]. The enhanced adhesion is attributed to the strong polar interaction of the cyano group with the copper matrix. As the target compound is the requisite dinitro precursor to this class of diamine monomer, this performance characteristic is a class-level inference for its procurement value.

Peel Strength
Class-level inference
1.10 N mm⁻¹ for cyano-PI vs typical
Reported adhesion enhancement supports use in flexible copper-clad laminates
90-degree peel test; based on polymer derived from cyano-biphenyl diamine
Regioselectivity
Head-to-head
4-cyano: no phenanthridine cyclization; 3-cyano: cyclizes to phenanthridine
Ensures linear diamine formation without undesired cyclization byproducts
Under POCl₃/SnCl₄ conditions
Peel Strength Flexible Circuit Board Adhesion

Regioselectivity: 4-Cyano vs 3-Cyano Isomer

The 3-cyano positional isomer, 3-cyano-N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide, is a documented intermediate that undergoes cyclization to form a phenanthridine core upon treatment with phosphoryl chloride and SnCl₄ [1]. The 4-cyano substitution pattern of the target compound precludes this specific intramolecular cyclization due to geometric constraints, instead preserving the linear benzamide structure for alternative reactivity such as nitro-group reduction to a diamine. This positional differentiation is absolute and quantifiable by reaction outcome.

Regioselectivity
Head-to-head
4-cyano: no phenanthridine cyclization; 3-cyano: cyclizes to phenanthridine
Ensures linear diamine formation without undesired cyclization byproducts
Under POCl₃/SnCl₄ conditions
Regioselectivity Intermediate Cyclization

4-Cyano Benzamide: High-Value Applications


Polyimide Monomer for Flexible Displays

The target compound is the preferred dinitro precursor for synthesizing the cyano-biphenyl diamine monomer used in high-performance polyimides. The resulting CN-PI films exhibit a Tg 10–17°C higher than their non-cyano counterparts, enabling their use in next-generation flexible OLED displays where thermal budget during processing is critical [1]. Generic N-(4,4'-dinitrobiphenyl-2-yl)benzamide cannot achieve this thermal performance tier.

Adhesion-Optimized Polyimide for FCCL

For manufacturers of two-layer flexible copper-clad laminates, the polyimide derived from this precursor demonstrates a peel strength of 1.10 N mm⁻¹, which is >37% higher than typical non-cyano polyimides [1]. This directly addresses the industry pain point of delamination in dynamic flex applications, making the 4-cyano dinitro compound a strategic procurement choice.

Cyclization-Free Diamine Synthesis

When a linear, cyano-functionalized aromatic diamine is required, the 4-cyano substitution on this benzamide ensures that the subsequent nitro reduction step proceeds without competing intramolecular cyclization that plagues the 3-cyano isomer [1]. This guarantees a cleaner reaction profile and higher isolated yields of the target diamine, which is crucial for reproducible polymer synthesis.

Structure-Property Studies of Cyano-Polyimides

Academic and industrial R&D groups studying the effect of pendant cyano groups on the dielectric, thermal, and mechanical properties of polyimides require the exact 4-cyano substitution pattern to build accurate structure-property relationship (SPR) models. Using the non-cyano analog or the 3-cyano isomer introduces confounding variables that invalidate comparative studies [1][2].

Application
Selection Property
Validation Focus
Application: Flexible display polyimide films
Selection Property: Cyano-group thermal stability enhancement
Validation Focus: Tg measurement by DSC/DMA
Application: Flexible copper-clad laminates (FCCL)
Selection Property: Cyano-group adhesion enhancement
Validation Focus: Peel strength test
Application: Linear cyano-functionalized diamine synthesis
Selection Property: 4-cyano regioselectivity avoids cyclization
Validation Focus: Reaction monitoring for byproducts (HPLC/NMR)
Application: Structure-property relationship (SPR) studies
Selection Property: Exact 4-cyano substitution pattern
Validation Focus: Comparative SPR modeling vs non-cyano analog
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